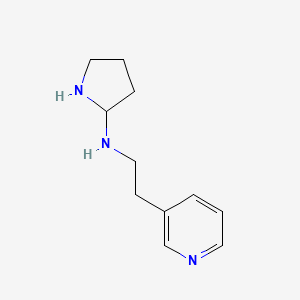
N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pyridyl)-2-pyrrolidinylethylamine is a heterocyclic compound that features both pyridine and pyrrolidine rings. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by acetic anhydride to yield the desired product . Another approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyridylborate salts react with halopyridines in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of 2-(3-Pyridyl)-2-pyrrolidinylethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Pyridyl)-2-pyrrolidinylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(3-Pyridyl)-2-pyrrolidinylethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-Pyridyl)-2-pyrrolidinylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyridine: An aromatic heterocycle widely used in organic synthesis and pharmaceuticals.
Nicotine: Contains a pyridine ring and exhibits significant biological activity as a stimulant.
Uniqueness
2-(3-Pyridyl)-2-pyrrolidinylethylamine is unique due to its combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11/h1,3,6,9,11,13-14H,2,4-5,7-8H2 |
Clé InChI |
VLGRLWJFRCWKGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)NCCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


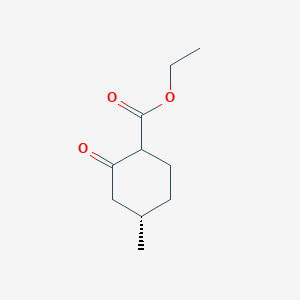
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
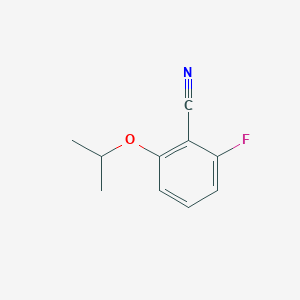
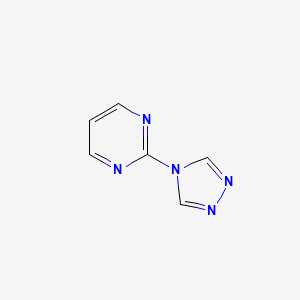
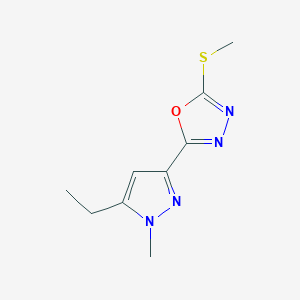
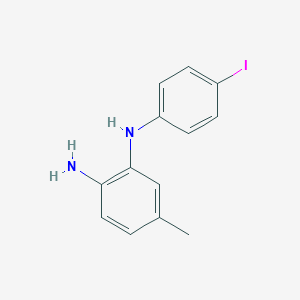
![9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
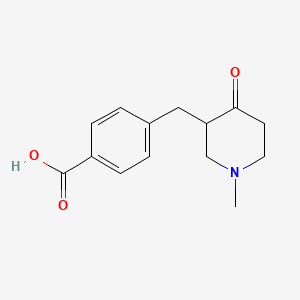
![1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13100385.png)

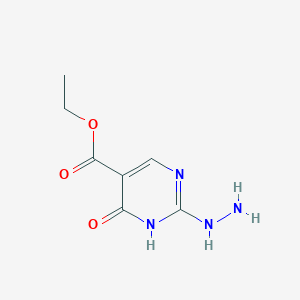
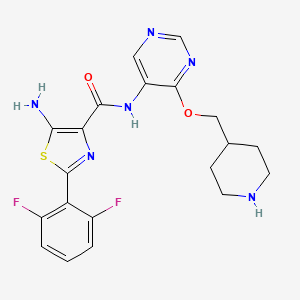

![2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione](/img/structure/B13100412.png)
